4-(6-Methoxynaphthalen-2-yl)benzonitrile
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Overview
Description
4-(6-Methoxynaphthalen-2-yl)benzonitrile is an aromatic compound with the molecular formula C18H13NO and a molecular weight of 259.30 g/mol . This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a benzonitrile moiety. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and 4-cyanobenzaldehyde.
Reaction Conditions: A common synthetic route involves a condensation reaction between these starting materials in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
4-(6-Methoxynaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2). .
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)benzonitrile varies depending on its application:
Antibacterial Activity: The compound targets bacterial enzymes involved in fatty acid biosynthesis, inhibiting their function and leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-(6-Methoxynaphthalen-2-yl)benzonitrile can be compared with other similar compounds:
Similar Compounds: Compounds like 6-methoxy-2-naphthylamine and 4-cyanobiphenyl share structural similarities.
Uniqueness: The presence of both a methoxy-naphthalene and a benzonitrile moiety in a single molecule provides unique chemical and biological properties, making it distinct from other related compounds
Properties
Molecular Formula |
C18H13NO |
---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C18H13NO/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-11H,1H3 |
InChI Key |
DLCUCSUSEOKTCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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